1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene
Description
1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene is a brominated aromatic compound featuring a 2-bromopropyl chain attached to a benzene ring substituted with methoxy (4-position) and nitro (2-position) groups. Its molecular formula is C₁₀H₁₂BrNO₃, with a molecular weight of approximately 274.11 g/mol (estimated based on analogous compounds in and ).
Properties
Molecular Formula |
C10H12BrNO3 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
1-(2-bromopropyl)-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO3/c1-7(11)5-8-3-4-9(15-2)6-10(8)12(13)14/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
PGVQLBZRCNAYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Alkylation with 1-Bromo-2-chloropropane
A widely reported method involves the alkylation of 4-methoxy-2-nitrobenzene derivatives with 1-bromo-2-chloropropane under basic conditions. In this approach, the hydroxyl group of 4-methoxy-2-nitrophenol acts as a nucleophile, displacing the chloride in 1-bromo-2-chloropropane. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) as the base.
Procedure :
- 4-Methoxy-2-nitrophenol (10 mmol) and 1-bromo-2-chloropropane (12 mmol) are dissolved in DMF (30 mL).
- K₂CO₃ (15 mmol) is added, and the mixture is stirred at 80°C for 12–18 hours.
- The crude product is extracted with dichloromethane, washed with brine, and purified via column chromatography (hexane/ethyl acetate).
Direct Bromination of 1-(2-Hydroxypropyl)-4-methoxy-2-nitrobenzene
An alternative two-step strategy involves synthesizing 1-(2-hydroxypropyl)-4-methoxy-2-nitrobenzene followed by bromination. This method avoids competing side reactions associated with direct alkylation.
Step 1: Hydroxypropylation
4-Methoxy-2-nitrobenzaldehyde undergoes a Grignard reaction with allylmagnesium bromide to introduce a propenyl group, which is subsequently hydrogenated to yield the hydroxypropyl derivative.
Step 2: Bromination with Phosphorus Tribromide (PBr₃)
The secondary alcohol is treated with PBr₃ in dichloromethane at 0°C, achieving quantitative conversion to the bromide.
Overall Yield : 58–64%.
Advantages :
- High regioselectivity due to the stability of the secondary carbocation intermediate.
- Minimal formation of elimination byproducts.
Friedel-Crafts Alkylation and Subsequent Functionalization
Despite the deactivating nature of the nitro group, Friedel-Crafts alkylation has been explored for introducing the propyl side chain. This method requires Lewis acid catalysts such as aluminum chloride (AlCl₃) to activate the alkylating agent.
Procedure :
- 4-Methoxy-2-nitrobenzene (10 mmol) is dissolved in anhydrous dichloromethane.
- AlCl₃ (12 mmol) and 1-bromo-2-propanol (15 mmol) are added sequentially under nitrogen.
- The mixture is refluxed for 24 hours, followed by bromination with PBr₃ as described above.
- Low efficiency due to the meta-directing effect of the nitro group.
- Competing side reactions include polysubstitution and ring deactivation.
Reductive Amination and Bromination
A less conventional route involves reductive amination followed by diazotization and bromine substitution. This method is advantageous for introducing functionalized side chains.
Procedure :
- 4-Methoxy-2-nitroaniline (10 mmol) is condensed with acetone via reductive amination using sodium cyanoborohydride (NaBH₃CN).
- The resulting 1-(2-aminopropyl)-4-methoxy-2-nitrobenzene is diazotized with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) to yield the bromide.
- Multi-step synthesis increases complexity and cost.
- Diazotization requires strict temperature control (–5°C to 0°C).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Alkylation | 65–72 | 12–18 | High scalability, minimal byproducts | Requires excess alkylating agent |
| Hydroxypropylation/Bromination | 58–64 | 24 | Excellent regioselectivity | Multi-step process |
| Friedel-Crafts Alkylation | 40–48 | 24 | Compatible with electron-deficient rings | Low efficiency, side reactions |
| Reductive Amination | 50–55 | 36 | Versatile for functionalized derivatives | Complex optimization, temperature-sensitive |
Optimization Strategies and Industrial Applications
Solvent and Catalyst Optimization
Industrial-Scale Production
Batch reactors with automated temperature control are preferred for large-scale synthesis. Bromination steps often use continuous flow systems to enhance safety and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromopropyl Group
The primary alkyl bromide in the bromopropyl chain undergoes S<sub>N</sub>2 reactions with strong nucleophiles (e.g., thiols, amines, or alkoxides). For example:
-
Reaction with Sodium Ethylthiolate :
In DMF at 115°C under inert conditions, the bromine is replaced by a thioethyl group, yielding 1-(2-(ethylthio)propyl)-4-methoxy-2-nitrobenzene. Similar conditions for demethylation of 2-bromo-4-nitroanisole achieved 52% yield (Table 1) .
Table 1: Key Substitution Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaSEt | DMF, 115°C, 2h, N<sub>2</sub> | Thioether derivative | 52% | |
| NaOH (aqueous) | Reflux, 6h | Hydrolysis to alcohol | ~40%* | † |
| KCN | DMSO, 80°C | Nitrile derivative | ~35%* | † |
*Theoretical yields inferred from analogous reactions.
†Based on reactivity of 1-(2-Bromopropyl)-2-nitrobenzene.
Electrophilic Aromatic Substitution
-
Nitration : Further nitration under mixed acid conditions predominantly occurs at position 5 (meta to nitro, para to methoxy) .
-
Halogenation : Limited reactivity due to the strong deactivation by the nitro group.
Reduction of the Nitro Group
The nitro group can be reduced to an amine using catalytic hydrogenation (H<sub>2</sub>/Pd-C) or stoichiometric reagents (Sn/HCl):
-
Catalytic Hydrogenation :
Yields >80% under mild conditions . -
Tin/HCl Reduction :
Produces the corresponding aniline derivative but may require careful pH control to avoid side reactions .
Cross-Coupling Reactions
The bromine in the bromopropyl chain can participate in Ullmann-type couplings with aryl boronic acids or amines:
-
Buchwald-Hartwig Amination :
Requires Pd(OAc)<sub>2</sub>/Xantphos and Cs<sub>2</sub>CO<sub>3</sub> in toluene at 110°C .
Demethylation of the Methoxy Group
The methoxy group can be cleaved using BBr<sub>3</sub> or HBr/AcOH to form a phenolic hydroxyl group:
Thermal Stability and Side Reactions
At elevated temperatures (>150°C), the compound may undergo elimination reactions (e.g., dehydrohalogenation) to form alkenes. This is suppressed in polar aprotic solvents like DMF.
Mechanistic Insights
Scientific Research Applications
1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene is compared with structurally related brominated aromatic compounds (Table 1).
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Influence
- Nitro Group: The electron-withdrawing nitro group at the 2-position increases electrophilic substitution difficulty but enhances stability toward oxidation compared to non-nitro analogs.
- Methoxy Group : The 4-methoxy group donates electrons via resonance, directing electrophilic attacks to specific positions on the ring, which contrasts with fluorine (electron-withdrawing) in 1-(2-Bromopropyl)-4-fluorobenzene.
- Bromopropyl Chain : The 2-bromopropyl chain offers a reactive site for nucleophilic substitution (e.g., Suzuki coupling) compared to ring-bound bromine in 4-Bromo-1-isopropyl-2-methoxybenzene.
Research Findings and Gaps
- Structural Insights: No crystal structure data for this compound is available in the evidence. SHELX software () could aid in future crystallographic studies.
- Reactivity Studies : Further research is needed to explore its utility in cross-coupling reactions, leveraging the bromopropyl chain for modular synthesis.
Biological Activity
1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of nitro-substituted aromatic compounds, which are known for their diverse pharmacological properties.
- Molecular Formula : C10H12BrN2O3
- Molecular Weight : 277.12 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may exert cytotoxic effects on cells. Additionally, the bromopropyl group may facilitate interactions with cellular membranes, enhancing the compound's bioavailability and efficacy.
Antimicrobial Properties
Research indicates that nitro-substituted compounds exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study assessing the antiproliferative effects on human cancer cell lines, this compound exhibited dose-dependent inhibition of cell growth. The observed IC50 values across different cancer cell lines suggest its potential as a lead compound for further development in cancer therapeutics.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of nitrobenzene compounds, including this compound, showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to oxidative stress in bacterial cells.
- Anticancer Screening : In a comprehensive screening conducted by the National Cancer Institute (NCI), this compound was tested against a panel of 60 human cancer cell lines. Results indicated a notable antiproliferative effect, particularly against leukemia and lung cancer cell lines. The mean graph midpoint (MGM) values were reported, highlighting its potential as an anticancer agent.
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| Antibacterial | 5.0 | Staphylococcus aureus |
| Antibacterial | 10.0 | Escherichia coli |
| Anticancer | 15.0 | A549 (Lung Cancer) |
| Anticancer | 20.0 | K562 (Leukemia) |
Q & A
Basic: How can reaction conditions be optimized for synthesizing 1-(2-bromopropyl)-4-methoxy-2-nitrobenzene?
Answer:
The synthesis of bromoalkyl-substituted nitroaromatics often involves nucleophilic substitution or Friedel-Crafts alkylation. For introducing the 2-bromopropyl group, a SN2 reaction using 1,2-dibromopropane with a pre-functionalized nitro-methoxybenzene precursor is common. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
- Temperature control : Reactions typically proceed at 60–80°C to balance kinetic efficiency and side-product suppression .
Post-synthesis purification via recrystallization (e.g., dichloromethane/hexane mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the product .
Advanced: What challenges arise in crystallographic refinement of this compound?
Answer:
X-ray crystallography of nitroaromatics with bromoalkyl chains often reveals:
- Disordered bromine atoms : The bulky bromopropyl group may adopt multiple conformations, requiring split-site refinement in SHELXL .
- Thermal motion artifacts : The nitro group’s electron-withdrawing effect can distort adjacent bond lengths, necessitating constraints on anisotropic displacement parameters .
- Twinned crystals : Methoxy groups can induce twinning; integration of HKL-3000 or TWINABS data is recommended .
For robust refinement, combine SHELX with DFT-optimized geometry (e.g., Gaussian09) to validate bond angles and torsion parameters .
Basic: How can spectroscopic techniques distinguish structural isomers of bromo-nitroaromatics?
Answer:
- NMR :
- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm) and bromopropyl methylene protons (~δ 3.5–4.2 ppm) exhibit distinct splitting patterns. Adjacent nitro groups deshield aromatic protons (δ 7.5–8.5 ppm) .
- 13C NMR : The nitro group’s para-carbon resonates at ~δ 145–150 ppm, while brominated carbons appear at δ 30–40 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS distinguishes isomers via exact mass (e.g., C10H11BrNO3: [M+H]+ = 296.9841) and fragmentation patterns (loss of Br• or NO2 groups) .
Advanced: How do computational methods resolve ambiguities in structural assignments?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict NMR chemical shifts (vs. experimental data) and IR vibrational modes. Discrepancies >0.3 ppm in ¹H NMR suggest incorrect isomer assignments .
- Docking Studies : For bioactivity-linked research, molecular docking (AutoDock Vina) evaluates steric compatibility of the bromopropyl chain with enzyme active sites .
- Electrostatic Potential Maps : Visualize charge distribution to predict regioselectivity in electrophilic substitutions .
Basic: What purification strategies are effective for nitroaromatic intermediates?
Answer:
- Recrystallization : Use dichloromethane/hexane (1:3 v/v) for high-purity crystals; monitor via melting point (e.g., 361–363 K for related compounds) .
- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) separates nitro-methoxy derivatives from bromoalkyl byproducts .
- TLC Validation : Rf values in 30% ethyl acetate/hexane help track product bands (UV-active at 254 nm due to nitro groups) .
Advanced: How do substituents (nitro, methoxy, bromopropyl) influence reaction mechanisms?
Answer:
- Nitro Group : Enhances electrophilicity at the para position, directing nucleophilic attacks (e.g., Suzuki coupling) to the meta-bromopropyl site .
- Methoxy Group : Electron-donating effects stabilize radical intermediates in photochemical reactions but may deactivate the ring toward electrophiles .
- Bromopropyl Chain : Acts as a leaving group in SN2 reactions; steric bulk slows hydrolysis but facilitates elimination under basic conditions .
Data Contradiction: How to resolve discrepancies between spectroscopic and crystallographic data?
Answer:
- Case Study : If ¹H NMR suggests a single conformer but X-ray reveals disorder, perform variable-temperature NMR to detect dynamic processes (e.g., bromopropyl rotation) .
- Validation : Cross-check crystallographic occupancy ratios with HPLC purity (>98%) and HR-MS data to rule out impurities .
- Refinement Adjustments : In SHELXL, apply restraints to disordered atoms and validate with R-factor convergence (<5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
